5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15852664
InChI: InChI=1S/C12H10ClNO4/c1-14-5-6(12(16)17)11(15)9-7(13)3-4-8(18-2)10(9)14/h3-5H,1-2H3,(H,16,17)
SMILES:
Molecular Formula: C12H10ClNO4
Molecular Weight: 267.66 g/mol

5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC15852664

Molecular Formula: C12H10ClNO4

Molecular Weight: 267.66 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid -

Specification

Molecular Formula C12H10ClNO4
Molecular Weight 267.66 g/mol
IUPAC Name 5-chloro-8-methoxy-1-methyl-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C12H10ClNO4/c1-14-5-6(12(16)17)11(15)9-7(13)3-4-8(18-2)10(9)14/h3-5H,1-2H3,(H,16,17)
Standard InChI Key UGZOZTVKQKHMON-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C(=O)C2=C(C=CC(=C21)OC)Cl)C(=O)O

Introduction

5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the class of quinolone derivatives. It is characterized by its complex molecular structure, which includes a chloro group, a methoxy group, and a carboxylic acid functional group. This compound is of interest in medicinal chemistry due to its potential antibacterial and antimicrobial activities.

Synthesis

The synthesis of 5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. These methods often require specific reagents such as chlorinating agents for introducing the chloro group and methanol or methoxy sources for the methoxy group. Reaction conditions like temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Biological Activities

This compound exhibits notable biological activities, particularly as an antibacterial agent. It is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria. Studies indicate that compounds with similar structures show significant activity against both Gram-positive and Gram-negative bacteria, making them valuable in treating infections.

Biological ActivityMechanism
AntibacterialInhibition of DNA gyrase and topoisomerase IV
AntimicrobialDisruption of bacterial cellular processes

Applications and Research

5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a candidate for further modifications aimed at enhancing its biological activity. Its unique structure allows it to be a versatile compound in medicinal chemistry research, particularly in combating resistant bacterial strains.

Safety and Handling

Handling this compound requires adherence to safety protocols due to its potential reactivity and toxicity. It is essential to use personal protective equipment and follow guidelines for safe storage and disposal to minimize risks .

Safety PrecautionDescription
Personal Protective EquipmentGloves, Goggles, Mask
Storage ConditionsCool, Dry Place
Handling PrecautionsAvoid Contact with Skin and Eyes

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